Spiro[2.3]hexane-4-carbohydrazide

Conformational restriction Fraction sp³ (Fsp³) Spirocyclic scaffold comparison

Spiro[2.3]hexane-4-carbohydrazide (CAS 66036-87-1) belongs to the spiro[2.3]hexane class, a strained subset of spirocyclic scaffolds composed of a cyclopropane ring fused to a cyclobutane ring at a single quaternary spiro-carbon. This architecture provides a high fraction of sp³-hybridized carbon atoms, offering a defined three-dimensional exit vector geometry that is fundamentally distinct from flat aromatic or non-strained saturated heterocycles commonly used in medicinal chemistry.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 66036-87-1
Cat. No. B14460288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.3]hexane-4-carbohydrazide
CAS66036-87-1
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(C1C(=O)NN)CC2
InChIInChI=1S/C7H12N2O/c8-9-6(10)5-1-2-7(5)3-4-7/h5H,1-4,8H2,(H,9,10)
InChIKeyKVLYWCHAIALPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[2.3]hexane-4-carbohydrazide (CAS 66036-87-1) – A Strained, sp³-Rich Building Block for Next-Generation Bioisostere-Based Drug Discovery


Spiro[2.3]hexane-4-carbohydrazide (CAS 66036-87-1) belongs to the spiro[2.3]hexane class, a strained subset of spirocyclic scaffolds composed of a cyclopropane ring fused to a cyclobutane ring at a single quaternary spiro-carbon [1]. This architecture provides a high fraction of sp³-hybridized carbon atoms, offering a defined three-dimensional exit vector geometry that is fundamentally distinct from flat aromatic or non-strained saturated heterocycles commonly used in medicinal chemistry [1][2]. The hydrazide functional group at the 4-position provides a reactive handle for condensation, cyclization, and bioconjugation, enabling rapid diversification into hydrazones, heterocycles, and metal-coordinating species while preserving the scaffold's rigid conformational profile [1].

Why Spiro[2.3]hexane-4-carbohydrazide Cannot Be Replaced by Common Piperidine, Piperazine, or Even Other Spirocyclic Hydrazides


Unlike piperidine or piperazine bioisosteres that present a single, often symmetrical, exit vector orientation, the spiro[2.3]hexane-4-carbohydrazide scaffold enforces an orthogonal geometry between the cyclopropane and cyclobutane rings, creating a unique three-dimensional exit vector arrangement that is critical for achieving target selectivity in conformationally sensitive binding pockets [1]. Furthermore, compared to the widely explored spiro[3.3]heptanes, the spiro[2.3]hexane core introduces higher ring strain (due to the three-membered cyclopropane), which translates into markedly different physicochemical properties—including altered lipophilicity, metabolic stability, and solubility profiles—that cannot be reproduced by simply substituting with a larger spirocycle or a non‑spiro hydrazide building block [1][2]. Within the spiro[2.3]hexane hydrazide family itself, the 4-regioisomer positions the reactive hydrazide group at a geometrically distinct location relative to 1‑, 2‑, or 5‑carbohydrazide analogues [3], directly affecting downstream molecular shape, target engagement, and IP differentiation.

Quantitative Differentiation Evidence for Spiro[2.3]hexane-4-carbohydrazide (CAS 66036-87-1) – Head-to-Head and Cross-Study Data


Conformational Restriction: Calculated Fsp³ and 3D Exit Vector Geometry Versus Piperidine and Spiro[3.3]heptane

Spiro[2.3]hexane scaffolds, including the 4-carbohydrazide derivative, exhibit a fraction sp³ (Fsp³) of 0.86, substantially higher than piperidine (Fsp³ = 0.60) [1]. In a systematic computational evaluation of nine spiro[2.3]hexane analogues using unsupervised learning and predictive analytics [1], the spiro[2.3]hexane core was computationally validated as a non-classical three-dimensional bioisostere for piperidine, with the orthogonal exit vector orientation—enforced by the fused cyclopropane–cyclobutane geometry—providing a unique spatial arrangement not achievable with spiro[3.3]heptanes (Fsp³ = 0.86 but with distinct dihedral angle distribution) [1][2]. The ring strain energy of spiro[2.3]hexane, calculated at the M06-2X/Def2-SVP level of theory, contributes a ΔΔG of approximately 5–8 kcal/mol relative to unstrained aliphatic systems, directly influencing conformational preorganization for target binding [1].

Conformational restriction Fraction sp³ (Fsp³) Spirocyclic scaffold comparison Exit vector geometry

Regioisomeric Hydrazide Differentiation: 4-Carbohydrazide Versus 1-, 2-, and 5-Carbohydrazide Analogues

Within the spiro[2.3]hexane hydrazide family, the position of the hydrazide group dictates the three-dimensional trajectory of downstream substituents. Spiro[2.3]hexane-4-carbohydrazide (the target compound) places the hydrazide moiety on the cyclobutane ring at the 4‑position, whereas spiro[2.3]hexane-1-carbohydrazide and spiro[2.3]hexane-5-carbohydrazide anchor the reactive group on the cyclopropane ring or at alternative positions [1]. This regioisomeric difference results in a distinct dihedral angle between the hydrazide NH–NH₂ vector and the spiro‑junction, which has been shown to affect both potency and selectivity of spirocycle-based inhibitors [2]. The 4‑carbohydrazide regioisomer, with molecular weight 140.18 g/mol (C₇H₁₂N₂O), offers a compact polar surface area (PSA = 58.61 Ų) and calculated LogP of 1.71 (chemsrc data), providing a balanced polarity profile for CNS drug discovery applications .

Regioisomer Carbohydrazide Spiro[2.3]hexane scaffold Chemical diversity

Validated Synthetic Accessibility via Scalable, Additive-Free Photoinduced and Sulfonium Salt Methodologies

Two independent synthetic methodologies have been established for accessing functionalized spiro[2.3]hexane cores: a visible-light-driven, additive-free protocol delivering products with broad functional-group tolerance, operational simplicity, and demonstrated scalability [1], and a modular sulfonium salt-based Johnson–Corey–Chaykovsky approach that provides access to all nine spiro[2.3]hexane analogues with yields up to 95% (for the cyclobutyl sulfonium salt 8) and gram-scale capability [2]. The sulfonium salt route was optimized at 0 °C in THF with LiHMDS as base, producing spiro[2.3]hexane 11 in 95% yield within 1 hour; replacement with KOtBu reduced yield to 62%, confirming the superiority of the optimized conditions [2]. The photoinduced route avoids toxic reagents entirely, using only visible light to construct the spirocyclic scaffold from low-reactivity alkenes, a significant advantage over traditional carbene-based or multi-step synthetic sequences that often require hazardous diazo compounds or heavy-metal catalysts [1].

Scalable synthesis Photoinduced synthesis Johnson–Corey–Chaykovsky Green chemistry

LRRK2 Kinase Inhibitor Pharmacophore Validation: Spiro[2.3]hexane as a Privileged Scaffold in Parkinson's Disease Research

Indazolyl-spiro[2.3]hexane-carbonitrile derivatives have been patented by Merck Sharp & Dohme as potent LRRK2 kinase inhibitors for the treatment of Parkinson's disease, with the spiro[2.3]hexane core serving as an essential structural element for kinase selectivity and brain penetration [1]. While the specific IC₅₀ values for individual compounds are provided in the patent's detailed experimental section, the patent explicitly claims compounds of Formula (I) wherein the spiro[2.3]hexane-carbonitrile moiety is indispensable for LRRK2 inhibitory activity [1]. In contrast, a related spiro[2.3]hexane-2-carboxamide derivative (BDBM74975) tested against Importin subunit alpha-1 showed an EC₅₀ greater than 500,000 nM in a FRET-based counterscreen, demonstrating that biological activity is highly dependent on the specific substitution pattern and scaffold attachment point [2]. This underscores that spiro[2.3]hexane-4-carbohydrazide represents a distinct chemical starting point that can be elaborated into potent kinase inhibitors through rational design, as evidenced by the successful LRRK2 inhibitor program [1].

LRRK2 kinase Parkinson's disease Indazolyl-spiro[2.3]hexane CNS drug discovery

Physicochemical Property Optimization: CNS Drug-Like Profile of the Spiro[2.3]hexane Core Versus Larger Spirocycles

The spiro[2.3]hexane scaffold, including its 4-carbohydrazide derivative, consistently demonstrates physicochemical properties within the CNS drug-like space. For spiro[2.3]hexane-4-carbohydrazide, the calculated LogP of 1.71 and TPSA of 58.61 Ų place it within the favorable CNS MPO (Multiparameter Optimization) range (LogP 1–3, TPSA < 90 Ų). In contrast, larger spirocyclic analogues such as spiro[3.3]heptane-derived building blocks typically exhibit LogP values 0.5–1.0 units higher [1][2], potentially reducing CNS penetrability. A recent review of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes [1] confirms that the inclusion of small rings in spiro[2.3]hexanes results in a more rigid and denser molecular space, with beneficial effects on metabolic stability and lipophilicity compared to larger spirocycles. Specifically, the compact spiro[2.3]hexane core reduces the number of rotatable bonds and increases molecular rigidity, factors associated with improved oral bioavailability and reduced metabolic clearance [1][2].

Physicochemical properties CNS MPO score Lipophilicity Metabolic stability

Hydrazide Reactivity Enables Divergent Library Synthesis: Comparative Functionalization Potential

The hydrazide group in spiro[2.3]hexane-4-carbohydrazide serves as a versatile reactive handle for generating diverse compound libraries. Unlike the corresponding carboxylic acid (spiro[2.3]hexane-4-carboxylic acid, CAS 1782417-89-3), which requires activation for amide bond formation and is limited to acylation reactions, the hydrazide can directly participate in hydrazone formation with aldehydes/ketones, cyclization to form oxadiazoles, triazoles, and pyrazoles, and metal coordination [1][2]. This divergent reactivity is evidenced by the existence of structurally characterized hydrazone derivatives such as N'-(4-hydroxybenzylidene)spiro[2.3]hexane-1-carbohydrazide and N'-acetylspiro[2.3]hexane-1-carbohydrazide, demonstrating the capacity for rapid analog generation . The spiro[2.3]hexane-4-carbohydrazide can undergo one-step condensation with aldehydes to yield hydrazones without racemization—a critical advantage for generating stereochemically pure compound collections for high‑throughput screening [1].

Hydrazide chemistry Hydrazone formation Heterocycle synthesis Combinatorial chemistry

High-Impact Application Scenarios for Spiro[2.3]hexane-4-carbohydrazide (CAS 66036-87-1) in Drug Discovery and Chemical Biology


LRRK2 Kinase Inhibitor Lead Optimization for Parkinson's Disease

Procure spiro[2.3]hexane-4-carbohydrazide as a starting material to synthesize and screen novel indazolyl-spiro[2.3]hexane-carbonitrile analogues targeting LRRK2 kinase, leveraging the scaffold's validated role in this pharmacophore [1]. The 4-carbohydrazide position offers a distinct exit vector for attaching indazole or other heterocyclic warheads, enabling exploration of IP-differentiated chemical space beyond the 1‑ and 2‑substituted analogues claimed in existing patents [1][2].

Conformationally Restricted CNS Drug Discovery via Bioisosteric Replacement of Piperidine

Use spiro[2.3]hexane-4-carbohydrazide to replace piperidine or piperazine motifs in existing CNS drug candidates (e.g., opioid receptor ligands, dopamine receptor modulators, or GABAergic agents) [1][2]. The scaffold's Fsp³ of 0.86, optimal CNS MPO profile (LogP 1.71, TPSA 58.61 Ų), and rigid three‑dimensional geometry provide measurable advantages in target selectivity, metabolic stability, and reduced off-target promiscuity compared to flat or flexible heterocyclic alternatives [1][2].

Diversity-Oriented Synthesis of Spirocyclic Compound Libraries for HTS

Employ spiro[2.3]hexane-4-carbohydrazide as a single versatile building block for the parallel synthesis of hydrazone, oxadiazole, triazole, and pyrazole libraries, capitalizing on the hydrazide's divergent reactivity [1]. This approach generates 100+ structurally diverse, sp³-enriched compounds from one procurement event, maximizing screening deck efficiency for phenotypic and target-based assays [1][2].

Green Chemistry Synthesis of High-Value Spirocyclic Intermediates at Scale

Implement the additive-free, visible-light-driven photoinduced synthesis protocol [1] or the LiHMDS-optimized sulfonium salt method (95% yield) [2] to produce spiro[2.3]hexane-4-carbohydrazide-derived intermediates at multi-gram scale for medicinal chemistry and process chemistry groups requiring cost-effective, environmentally sustainable access to strained spirocyclic building blocks [1][2].

Quote Request

Request a Quote for Spiro[2.3]hexane-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.